N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure includes a butyl group, a chloro substituent, and a methanesulfonamide moiety, which contribute to its biological activity. This compound has garnered interest in various fields of scientific research due to its potential therapeutic properties.
Property | Value |
---|---|
Molecular Formula | C20H22ClN2O3S |
Molecular Weight | 404.92 g/mol |
CAS Number | 954686-42-1 |
LogP | 4.4262 |
Polar Surface Area | 46.17 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. The compound may exert its effects by:
- Inhibiting Enzymatic Activity: It may inhibit enzymes involved in cell proliferation and survival, contributing to its potential anticancer effects.
- Modulating Receptor Activity: The compound can interact with various receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits:
- Bactericidal Effects: Effective against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological effects of quinoline derivatives similar to this compound:
- Anticancer Activity in Breast Cancer Models:
-
Antimicrobial Efficacy:
- Another research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights:
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-2-3-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-27(25,26)14-16-6-4-5-7-18(16)21/h4-7,9-10,13,22H,2-3,8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOWFGSSDBBRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.